

A Technical Guide to Triglycerol Diacrylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triglycerol diacrylate*

Cat. No.: *B054944*

[Get Quote](#)

Triglycerol diacrylate (TGDA) is a versatile multifunctional monomer valued for its role in polymer synthesis.^[1] Derived from renewable resources like glycerol and acrylic acid, TGDA is characterized by a branched polyether chain with two polymerizable acrylate functional groups.^[1] This unique structure allows it to act as a potent cross-linking agent, making it a key component in UV-curable coatings, adhesives, hydrogels, and advanced biomaterials for applications such as 3D printing and tissue engineering.^{[1][2]}

Synthesis of Triglycerol Diacrylate

The synthesis of TGDA can be achieved through several methods, primarily involving the esterification of triglycerol with acrylic acid.

1. Acid-Catalyzed Esterification: This is a common method involving the direct reaction of glycerol with acrylic acid in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.^{[1][2]} The process typically requires elevated temperatures to drive the formation of ester bonds.^[1] To prevent premature polymerization of the acrylate groups, inhibitors such as monomethyl ether hydroquinone (MEHQ) are often added.

2. Enzymatic Catalysis: A greener alternative to chemical catalysis involves the use of lipases, such as *Candida antarctica* lipase B (CALB), to catalyze the esterification. This method offers high selectivity, results in fewer byproducts, and operates under milder reaction conditions.^[2]

3. Multi-Step Process: A controlled synthesis involves a two-step process: first, the polymerization of glycerol to produce polyglycerols (including triglycerol), and second, the

subsequent esterification of the triglycerol with acrylic acid.[2]

Key Applications and Experimental Findings

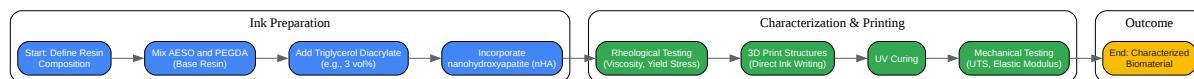
TGDA's unique properties, including its capacity for hydrogen bonding and its ability to form crosslinked networks, make it suitable for a range of advanced applications.[1][2]

Additive Manufacturing (3D Printing)

TGDA is increasingly used as an additive in bio-based resins for extrusion-based 3D printing methods like Direct Ink Writing (DIW).[2][3] Its inclusion can significantly enhance the printability and mechanical properties of the final cured material.[2][3]

A notable study investigated the effect of adding TGDA to a bio-based resin composed of acrylated epoxidized soybean oil and polyethylene glycol diacrylate (PEGDA) for printing nanohydroxyapatite composites. The addition of TGDA was shown to increase hydrogen bonding, which in turn improved the ink's shear yield stress and viscosity, leading to better shape retention after deposition.[3]

Quantitative Data: Effect of TGDA on Resin Properties

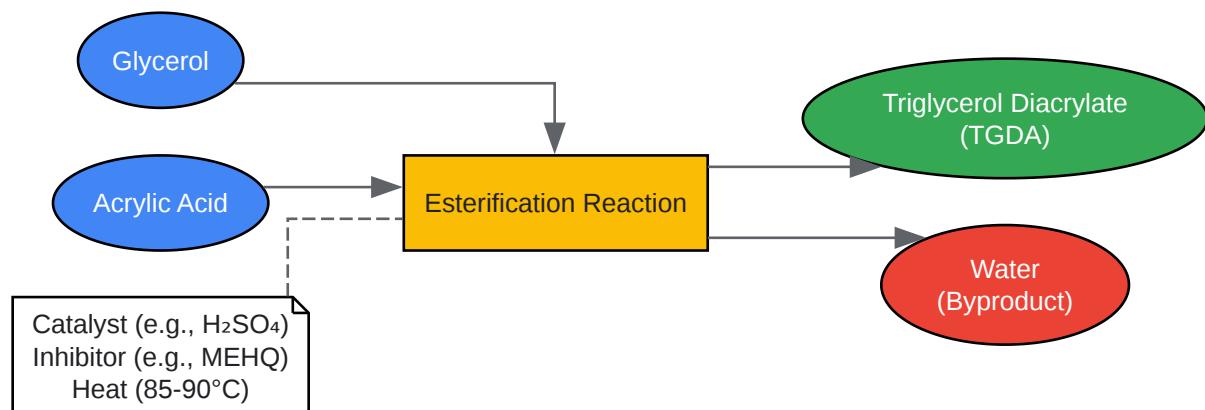
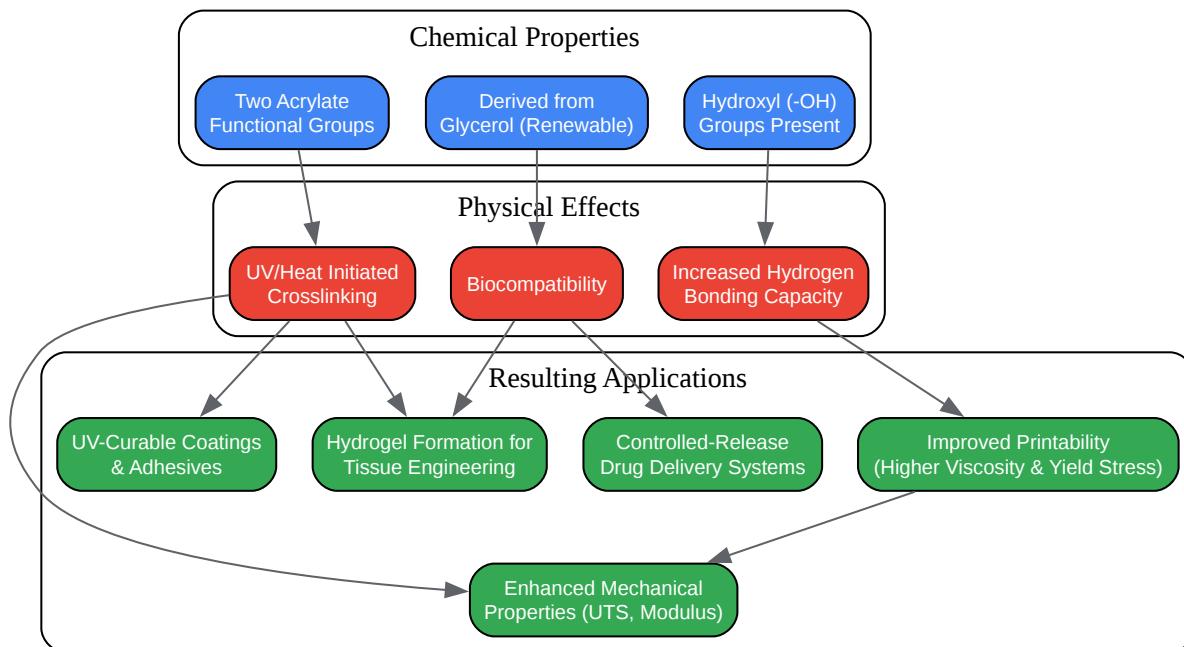

The following table summarizes the quantitative impact of TGDA on the rheological and mechanical properties of a bio-based resin for 3D printing, as reported in a study by Diederichs et al.[3]

TGDA Concentration (vol%)	Shear Yield Stress Increase (%)	Viscosity Increase (%)	Ultimate Tensile Strength (UTS) (MPa)	Elastic Modulus (GPa)
0	-	-	24.8 ± 1.8	0.88 ± 0.06
3	916	27.6	32.4 ± 2.1	1.15 ± 0.21

Experimental Protocol: Preparation and Testing of TGDA-Enhanced 3D Printing Ink

- Materials: Acrylated epoxidized soybean oil (AESO), polyethylene glycol diacrylate (PEGDA), nanohydroxyapatite (nHA), and **Triglycerol diacrylate** (TGDA).

- Ink Formulation: A base resin was prepared by mixing AESO and PEGDA. TGDA was then added at varying concentrations (e.g., 0 vol% and 3 vol%).^[3] The nHA nanoparticles were subsequently incorporated into the resin mixture.
- Rheological Analysis: The shear yield stress and viscosity of the formulated inks were measured to assess printability. An increase in these parameters indicates better shape-holding capability.^[3]
- 3D Printing and Curing: The composite ink was printed using a Direct Ink Writing (DIW) 3D printer. After printing, the structures were cured using UV light to initiate polymerization and form a solid, crosslinked material.^[3]
- Mechanical Testing: The cured composites were subjected to tensile testing to determine their Ultimate Tensile Strength (UTS) and Elastic Modulus.^[3]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for creating and testing a TGDA-enhanced biomaterial composite.

Hydrogels and Biomedical Applications

TGDA's biocompatibility and ability to form hydrogels make it a promising candidate for biomedical uses, including tissue engineering scaffolds and drug delivery systems.^{[1][2]} Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues.^[4]

TGDA can be used as a cross-linking agent in the formation of polyacrylic acid-based hydrogels.^[4] Its diacrylate functionality allows it to form covalent bonds between polymer chains, creating the stable 3D network essential for hydrogel structure. In drug delivery, its polymerizable nature can be harnessed to create controlled-release formulations.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Triglycerol diacrylate (EVT-382371) | 60453-84-1 [evitachem.com]
- 2. Triglycerol diacrylate | 60453-84-1 | Benchchem [benchchem.com]
- 3. The effect of triglycerol diacrylate on the printability and properties of UV curable, bio-based nanohydroxyapatite composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20210040272A1 - Hydrogel and uses thereof as a substrate for growing plants - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to Triglycerol Diacrylate: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054944#literature-review-on-triglycerol-diacrylate-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com